molecular formula C13H13NO4 B7880466 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid CAS No. 1261944-65-3

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid

Cat. No.: B7880466
CAS No.: 1261944-65-3
M. Wt: 247.25 g/mol
InChI Key: PWPAHFYIVWZBRZ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid is a chemical compound belonging to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 3,5-dimethyl-1,2-oxazole and 5-methoxybenzoic acid.

  • Coupling Reaction: The oxazole ring is coupled with the benzoic acid derivative using a suitable coupling agent, such as a carbodiimide (e.g., dicyclohexylcarbodiimide, DCC) in the presence of a catalyst.

  • Purification: The reaction mixture is purified using techniques like recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large-scale batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, safety measures are strictly followed to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: The oxazole ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, in an acidic medium.

  • Reduction: LiAlH₄, in anhydrous ether.

  • Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base.

Major Products Formed:

  • Oxidation: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-hydroxybenzoic acid.

  • Reduction: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzyl alcohol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study biological processes involving oxazole derivatives.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid

  • 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-(phenylsulfonyl)aminobenzoic acid

Uniqueness: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid is unique due to its specific substitution pattern on the oxazole ring and the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other oxazole derivatives.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-7-12(8(2)18-14-7)9-4-10(13(15)16)6-11(5-9)17-3/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPAHFYIVWZBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688768
Record name 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-65-3
Record name 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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